6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-(3,5-DIBROMO-4-HYDROXYPHENYL)-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(3,5-DIBROMO-4-HYDROXYPHENYL)-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. This reaction is usually carried out under solvent-free conditions at room temperature, which makes it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(3,5-DIBROMO-4-HYDROXYPHENYL)-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-AMINO-4-(3,5-DIBROMO-4-HYDROXYPHENYL)-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(3,5-DIBROMO-4-HYDROXYPHENYL)-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-4-(4-HYDROXYPHENYL)-3-ME-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-4-(3-BROMOPHENYL)-3-PR-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Uniqueness
What sets 6-AMINO-4-(3,5-DIBROMO-4-HYDROXYPHENYL)-3-METHYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of dibromo and hydroxyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C14H10Br2N4O2 |
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Molecular Weight |
426.06 g/mol |
IUPAC Name |
6-amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C14H10Br2N4O2/c1-5-10-11(6-2-8(15)12(21)9(16)3-6)7(4-17)13(18)22-14(10)20-19-5/h2-3,11,21H,18H2,1H3,(H,19,20) |
InChI Key |
VDCVTUGIKPUNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
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